

# trovafloxacin tissue penetration compared to other antibiotics

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**Compound Focus:** Trovafloxacin mesylate

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## Comparison of Antibiotic Tissue Penetration

Antibiotic	Study Model	Target Tissue/Fluid	Penetration Metric	Key Finding	Source Data
Trovafloxacin	Human volunteers (n=8)	Inflammatory fluid	<b>AUC Ratio: 64%</b>	Mean peak concentration in inflammatory fluid: <b>1.2 µg/mL</b> at 4h post-dose	[1]
	Rabbit model of endocarditis	Cardiac vegetations	High efficacy	Effectively reduced bacterial counts in vegetations, indicating good penetration	[2]
Ciprofloxacin	General review (Class data)	Various tissues	High tissue concentrations	Volume of distribution >1.5 L/kg; tissue concentration often exceeds plasma	[3]

Antibiotic	Study Model	Target Tissue/Fluid	Penetration Metric	Key Finding	Source Data
Fluoroquinolones (Class)	General review (Class data)	Various tissues	Extensive tissue distribution	Known for excellent oral bioavailability and extensive tissue penetration	[3] [4]

## Experimental Protocols for Key Findings

For researchers, the methodology behind these data points is critical. Here are the detailed experimental protocols from the key studies cited.

### Trovafloxacin Penetration into Inflammatory Fluid [1]

- **Objective:** To determine the penetration of trovafloxacin into cantharides-induced inflammatory fluid in healthy human volunteers.
- **Subjects:** 8 healthy male volunteers.
- **Dosing:** A single 200-mg oral dose of trovafloxacin.
- **Sample Collection:** Measurement of drug concentrations in plasma, inflammatory fluid, and urine over 36 hours.
- **Analytical Method:** Drug concentrations were quantified to determine the maximum concentration (C<sub>max</sub>) and the area under the concentration-time curve (AUC) in each compartment.
- **Penetration Calculation:** The overall penetration into inflammatory fluid was calculated as the ratio of the AUC in inflammatory fluid to the AUC in plasma (AUC<sub>inflammatory fluid</sub>/AUC<sub>plasma</sub>), expressed as a percentage.

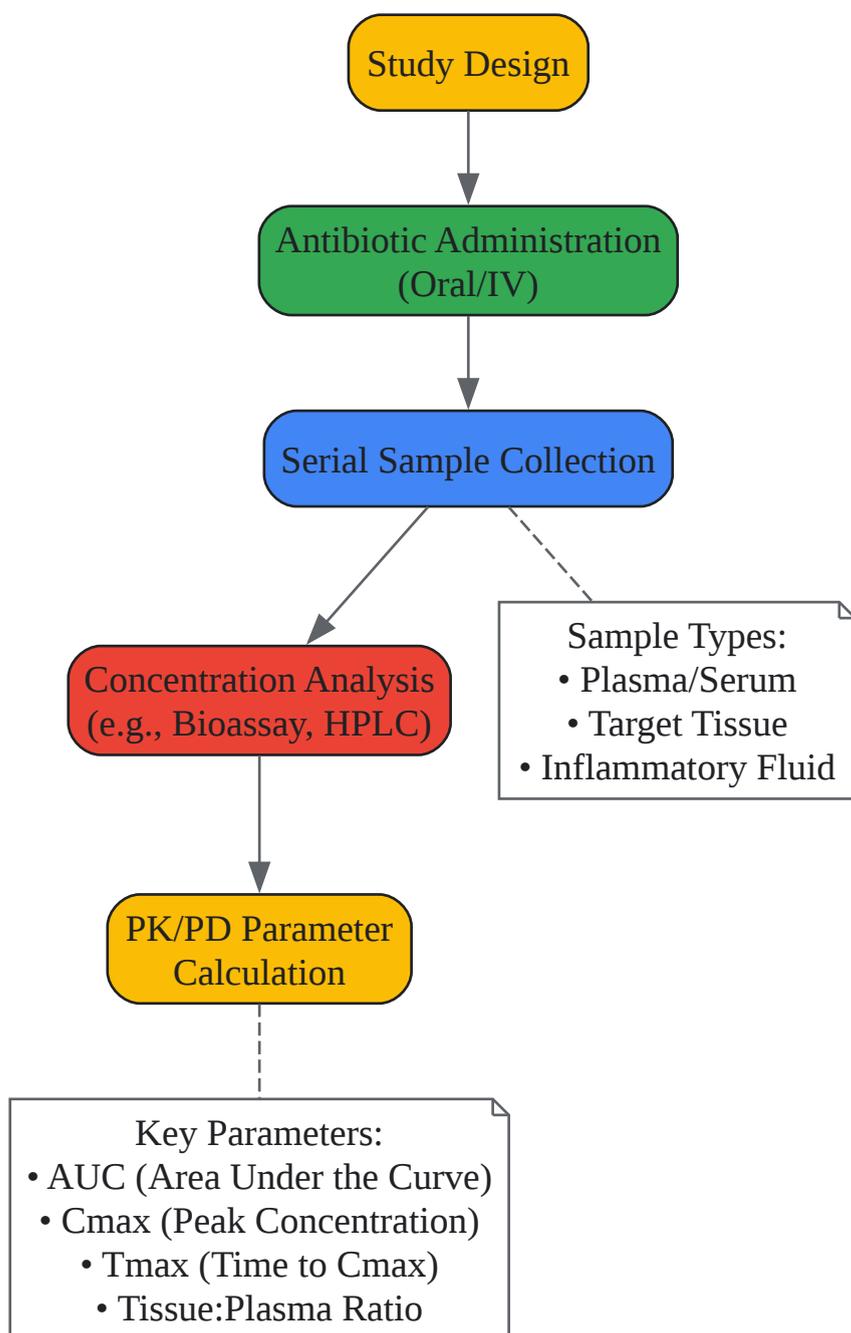
### Trovafloxacin Efficacy in Experimental Endocarditis [2]

- **Objective:** To evaluate the in vivo efficacy of trovafloxacin against experimental endocarditis caused by oxacillin-resistant *Staphylococcus aureus* (ORSA).
- **Animal Model:** Rabbit model of infective endocarditis.
- **Infection:** Rabbits were infected with a standardized inoculum of ORSA.

- **Dosing:** Trovafloxacin (25 mg/kg) was administered intravenously twice daily and compared against other antibiotics (vancomycin, ampicillin-sulbactam) and untreated controls.
- **Outcome Measurement:** After 3 or 6 days of therapy, bacterial densities (CFU/g) in cardiac vegetations were measured and compared between treatment groups to assess bactericidal activity, which serves as an indirect marker of effective antibiotic penetration into the target tissue.

## Visualizing the Tissue Penetration Workflow

The following diagram illustrates the general experimental workflow used to evaluate antibiotic tissue penetration, as demonstrated in the trovafloxacin studies.



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## Critical Safety and Status Note for Researchers

Despite its promising pharmacokinetic profile, **trovafloxacin's clinical use is heavily restricted and it has been withdrawn from the market in many countries, including the U.S. and the European Union** [5]. This action was taken due to its association with serious and sometimes fatal **hepatotoxicity** (liver damage).

Any research or development involving trovafloxacin must prioritize and thoroughly investigate this significant safety concern [4] [5].

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## References

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